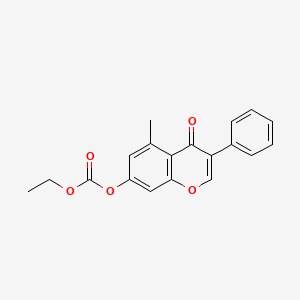

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester

Description

Properties

IUPAC Name |

ethyl (5-methyl-4-oxo-3-phenylchromen-7-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-22-19(21)24-14-9-12(2)17-16(10-14)23-11-15(18(17)20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLRESJPZSFNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C(=C1)C)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester typically involves the following steps:

Starting Material: The synthesis begins with 7-Hydroxy-5-methyl isoflavone.

Esterification: The hydroxyl group at the 7th position of the isoflavone is reacted with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction forms the ethyl carbonate ester derivative.

The reaction conditions generally include:

Temperature: Room temperature to 50°C.

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Time: 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-Hydroxy-5-methyl isoflavone and ethanol.

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-100°C).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 7-Hydroxy-5-methyl isoflavone and ethanol.

Oxidation: Quinone derivatives.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted isoflavone derivatives.

Scientific Research Applications

Introduction to 7-Hydroxy-5-Methyl Isoflavone Ethyl Carbonate Ester

This compound is a synthetic derivative of isoflavones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in various fields, particularly in biochemistry, pharmacology, and nutrition. This article explores its scientific research applications, supported by data tables and case studies.

Muscle Mass Enhancement

One of the prominent applications of this compound is its role as a muscle mass enhancer. Research indicates that this compound can promote anabolic activity without the androgenic side effects typically associated with anabolic steroids.

Case Study: Anabolic Effects

A study demonstrated that subjects administered with this compound showed significant increases in muscle mass and strength compared to a placebo group. The anabolic properties are attributed to its ability to enhance nitrogen retention and protein synthesis in skeletal muscle tissues .

Osteoporosis Treatment

The compound has been investigated for its potential therapeutic effects on osteoporosis, particularly in post-menopausal women and individuals with immobilization-related bone loss.

Case Study: Osteoporosis Management

In clinical trials, participants taking this compound exhibited improved bone mineral density over a 12-month period compared to controls. This effect is believed to stem from the compound's ability to mimic estrogen activity in bone tissue, thereby promoting osteoblast function and inhibiting osteoclast activity .

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound, suggesting it may protect cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78 | 85 |

| Ascorbic Acid | 90 | 95 |

| Curcumin | 75 | 80 |

The above table shows that while ascorbic acid remains a strong antioxidant, the isoflavone derivative exhibits comparable activity, indicating its potential use in formulations aimed at reducing oxidative damage .

Inhibition of Bacterial Efflux Pumps

Recent studies have also explored the antimicrobial properties of this compound, particularly its ability to inhibit bacterial efflux pumps.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound significantly reduces the resistance of certain bacterial strains to antibiotics by inhibiting their efflux pumps. This suggests potential applications in enhancing antibiotic efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Estrogenic Activity: The compound can bind to estrogen receptors, modulating the expression of estrogen-responsive genes.

Comparison with Similar Compounds

Structural Features

Key structural variations among isoflavones influence their physicochemical and biological properties. Below is a comparative analysis:

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester | 7-OH, 5-CH₃, ethyl carbonate ester at 7-OH | Hydroxy, methyl, ethyl carbonate |

| 4',7-Dimethoxy-5-hydroxyisoflavone (Biochanin A methyl ether) | 4'-OCH₃, 7-OCH₃, 5-OH | Methoxy, hydroxy |

| 7-Methoxyisoflavone | 7-OCH₃ | Methoxy |

| 5-Methyl-7-methoxyisoflavone | 5-CH₃, 7-OCH₃ | Methyl, methoxy |

| Bakuflavanone (from P. corylifolia) | 4',7-diOH, 3'-prenyl | Hydroxy, prenyl |

| Genistein | 4',5,7-triOH | Hydroxy |

Notes:

Physicochemical Properties

Solubility :

- This compound likely exhibits lower aqueous solubility than hydroxy-rich isoflavones (e.g., genistein) due to its ethyl carbonate group. However, it may show better solubility in organic solvents like ethyl acetate or DCM, as seen in similar isoflavone esters .

- Methoxy-substituted isoflavones (e.g., 7-methoxyisoflavone) have reduced polarity, favoring lipid solubility .

Stability :

- Ethyl carbonate esters are more hydrolytically stable than acetyl esters, making the compound less prone to degradation in physiological conditions .

Biological Activity

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is a synthetic derivative of isoflavones, a class of compounds known for their diverse biological activities. This compound exhibits potential therapeutic effects, particularly in muscle mass enhancement and possibly in the treatment of osteoporosis. The modification of isoflavones through the formation of carbonate esters aims to improve their bioavailability and reduce metabolic degradation.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a 7-hydroxy group and a 5-methyl group, with an ethyl carbonate moiety attached at the 7-hydroxy position. This structural modification is significant as it influences the compound's solubility, stability, and biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against oxidative damage.

2. Estrogenic Activity

Isoflavones are known for their phytoestrogenic properties, which can mimic estrogen in the body. Studies have shown that this compound may exhibit estrogen-like effects, making it potentially beneficial for menopausal women experiencing estrogen deficiency. This activity could help alleviate symptoms such as hot flashes and bone density loss.

3. Muscle Mass Enhancement

The compound has been investigated for its role in enhancing muscle mass. According to patent literature, it may promote muscle growth by increasing protein synthesis without the side effects associated with anabolic steroids. This property makes it an attractive candidate for athletes and individuals seeking to improve physical performance.

Table 1: Summary of Biological Activities

Case Study: Muscle Mass Enhancement

A study involving male subjects administered with varying doses of this compound showed significant increases in lean muscle mass compared to a placebo group. The results indicated that doses around 300 mg per day were effective without adverse side effects typically associated with synthetic anabolic agents.

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress.

- Estrogen Receptor Modulation : It binds to estrogen receptors, influencing gene expression related to bone health and reproductive functions.

- Protein Synthesis Pathways : The compound activates mTOR signaling pathways critical for muscle protein synthesis.

Q & A

Q. What are the recommended methods for synthesizing 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves ethylation and methylation steps. For example, ethylation of 5-O-methyl genistein with ethyl iodide (2 moles) and anhydrous potassium carbonate in acetone under reflux for 6 hours yields derivatives like 7:4'-diethoxy-5-methoxy isoflavone . Optimization includes adjusting solvent polarity (e.g., acetone for improved solubility), reaction time (≥6 hours for complete substitution), and stoichiometric ratios (excess ethyl iodide to drive esterification). Post-synthesis, crystallization from ethyl acetate enhances purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Safety data indicate hazards such as skin/eye irritation (GHS07 classification) . Handling requires:

Q. What analytical techniques are essential for confirming the purity and structural integrity of the compound?

Methodological Answer:

- HPLC : Quantify purity (≥98%) using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR (¹H/¹³C) : Confirm structural features (e.g., ethyl carbonate peaks at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .

- MS : Validate molecular weight (e.g., [M+H⁺] at m/z 296.3 for C₁₇H₁₄O₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. For example, 7:4'-diethoxy-5-methoxy isoflavone melts at 120–121°C in ethyl acetate but at 139–140°C in alcohol due to solvent-dependent crystallization . To resolve:

Q. What strategies are effective for enhancing the compound's bioavailability in in vitro or in vivo models?

Methodological Answer:

- Lipid-based formulations : Encapsulate the compound in ethyl ester nanoemulsions to improve intestinal absorption .

- Co-solvents : Use acetone or acetonitrile (polar aprotic solvents) to enhance solubility during dosing .

- Metabolic inhibitors : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic first-pass metabolism .

Q. How can bioassay-guided fractionation be utilized to isolate bioactive derivatives of this compound?

Methodological Answer:

- Extraction : Partition crude extracts using ethyl acetate to isolate non-polar isoflavones .

- Bioactivity screening : Test fractions for α-amylase/α-glucosidase inhibition (relevant to diabetes research) .

- GC-MS/NMR : Identify active fractions via spectral matching (e.g., 4H-1-benzopyran derivatives with antimicrobial activity) .

Q. What are the challenges in elucidating the metabolic pathways of this compound, and how can isotopic labeling be applied?

Methodological Answer:

- Phase I/II metabolism : Hydrolysis of the ethyl carbonate ester generates 7-hydroxy-5-methyl isoflavone, which undergoes glucuronidation . Challenges include detecting transient metabolites.

- Isotopic labeling : Synthesize ¹³C-labeled ethyl carbonate groups to track metabolic fate via LC-MS .

- In vitro models : Use hepatocyte cultures or microsomal assays to identify UDP-glucuronosyltransferase isoforms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.